molecular formula C4H5N3O4S B068430 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- CAS No. 178880-04-1

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Cat. No.: B068430
CAS No.: 178880-04-1
M. Wt: 191.17 g/mol
InChI Key: FTYKACFNSGUTDJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position and an aminosulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with suitable sulfonylating agents. One common method includes the use of 3-amino-1H-pyrazole-4-carboxylic acid as a starting material, which undergoes sulfonylation with sulfonyl chlorides under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Properties

IUPAC Name

5-sulfamoyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKACFNSGUTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170603
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178880-04-1
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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